5-Butyl-2-methyl-4-oxofuran-3-olate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13O3- |
|---|---|
Molecular Weight |
169.2 g/mol |
IUPAC Name |
5-butyl-2-methyl-4-oxofuran-3-olate |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-7-9(11)8(10)6(2)12-7/h7,10H,3-5H2,1-2H3/p-1 |
InChI Key |
NSQYDLCQAQCMGE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1C(=O)C(=C(O1)C)[O-] |
Synonyms |
2,5-bis(hydroxymethyl)furan BHMF |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Butyl 2 Methyl 4 Oxofuran 3 Olate and Its Analogues
De Novo Furanone Ring Formation Strategies
The construction of the furanone core from acyclic precursors is a fundamental approach. These de novo strategies include intramolecular cyclizations of suitably functionalized substrates and convergent multicomponent reactions.
Intramolecular Cyclization Protocols for Oxofuran Ring Construction
Intramolecular cyclization is a powerful strategy for forming the oxofuran ring. Various precursors and catalytic systems have been developed to promote this transformation efficiently.
One effective method involves the cycloisomerization of allenic hydroxyketones. This reaction can proceed in water without the need for expensive metal catalysts, offering a green synthetic route. organic-chemistry.org Another prominent strategy is the transition-metal-catalyzed cyclization of γ-hydroxyalkynones. Catalysts generated from gold complexes, for instance, can effectively cyclize these substrates under mild conditions to yield substituted 3(2H)-furanones. organic-chemistry.org
Acid-catalyzed cyclization of acetals is another route, particularly for constructing benzofuran scaffolds which are analogues of the furanone core. wuxibiology.com In this process, an acetal substrate is first protonated under acidic conditions, leading to the formation of an oxonium ion, which then undergoes intramolecular nucleophilic addition by a phenyl ring to form the fused ring system. wuxibiology.com Furthermore, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a one-pot procedure for regioselective synthesis of polysubstituted benzofurans, involving a sequential nucleophilic addition and oxidative cyclization. rsc.org
The table below summarizes various intramolecular cyclization strategies for the synthesis of furanone and its analogues.
| Precursor Type | Catalytic System/Conditions | Product Type | Reference |
| Allenic hydroxyketones | Water, no metal catalyst | 3(2H)-Furanones | organic-chemistry.org |
| γ-Hydroxyalkynones | (p-CF3C6H4)3PAuCl / AgOTf | Substituted 3(2H)-furanones | organic-chemistry.org |
| α-Diazo-δ-keto-esters | Rh(II)/Pd(0) catalysts | Highly substituted 3(2H)-furanones | organic-chemistry.org |
| Acetal Substrates | Polyphosphoric acid (PPA) | Benzofuran core | wuxibiology.com |
| Phenols and Alkynes | Copper catalyst, Molecular O2 | Polysubstituted benzofurans | rsc.org |
| Homoallylic alcohols | HTIB, catalytic I2 in MeOH | Tetrahydrofurans | nih.gov |
Multicomponent Reaction Approaches to Furanone Cores
Multicomponent reactions (MCRs) are highly efficient for building complex molecular structures in a single synthetic step. matilda.science Several MCRs have been developed for the synthesis of furanone cores. A notable approach involves the reaction of arylglyoxals, cyclic dicarbonyl compounds, and phenols under FeCl3 or MeSO3H catalysis. rsc.org This method is atom-economical and proceeds under mild conditions, allowing for the synthesis of structurally diverse furan (B31954) analogues by varying the reaction medium. rsc.org
Another powerful MCR strategy utilizes Meldrum's acid as a key reagent. matilda.science For example, a tandem multicomponent reaction of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, arylglyoxals, and Meldrum's acid allows for the simultaneous formation of 4H-chromen-4-one and furan-2(5H)-one fragments in one stage. researchgate.net This approach benefits from mild reaction conditions and an easy workup procedure. researchgate.net The general mechanism often involves the initial condensation of the components to form unstable intermediates, which then undergo acid-catalyzed cyclization to yield the final products. researchgate.netresearchgate.net
Selective Functionalization of the Furan-3-olate Core
Once the furanone core is assembled, its selective functionalization is crucial for introducing desired substituents and building molecular complexity. This includes controlling stereochemistry and achieving regioselectivity at different positions of the ring.
Stereoselective Introduction of Alkyl and Substituent Moieties
Achieving stereocontrol during the introduction of substituents is a significant challenge in synthetic chemistry. For furanone derivatives, triplet-sensitised radical reactions have been investigated to understand stereo- and regioselectivity. nih.gov In this process, furanones are excited to a triplet state, followed by an intramolecular hydrogen abstraction. The subsequent radical combination leads to the final products. nih.gov Computational studies have shown that reactivity and regioselectivity are largely determined in the hydrogen-abstraction step, which is influenced by the substrate's conformation and relative configuration. nih.gov
Organocatalysis has also emerged as a powerful tool for stereoselective synthesis. For instance, phenanthroline-catalyzed stereoselective furanosylation has been developed to create challenging 1,2-cis furanosidic linkages, which are present in many biologically important molecules. nih.gov This method is applicable to various furanosyl bromide donors and provides the desired products in good yields with high anomeric selectivities. nih.gov
Regioselective Derivatization at C-2, C-3, C-4, and C-5 Positions
Regioselective functionalization allows for the precise modification of specific positions on the furanone ring. Various methods have been developed to target the C-2, C-3, C-4, and C-5 positions.
The behavior of 2(3H)-furanones as alkylating agents in Friedel-Crafts reactions is highly dependent on the solvent used, allowing for either intermolecular or intramolecular alkylation. eurekaselect.com
Bromination is a common method for introducing a functional handle onto the furanone ring. For example, 3-bromo-2(5H)-furanone can be synthesized from 2(5H)-furanone by the addition of bromine followed by dehydrobromination. unipi.it These brominated furanones are valuable intermediates for further modifications, such as Suzuki-Miyaura cross-coupling reactions, to introduce aryl or other groups at the C-3 position. researchgate.net
Rhodium(III)-catalyzed C-H activation provides a modern and efficient strategy for regioselective synthesis. This approach has been used for the synthesis of furanone-fused 1,2-benzothiazines, where cascade C-H activation, regioselective annulation, and lactonization occur in a single pot. nih.gov Iridium-catalyzed C3-H silylation of furfural (B47365) derivatives offers another route to selectively functionalize the furan ring, creating a versatile handle for subsequent cross-coupling reactions. researchgate.net
The following table highlights different regioselective derivatization methods.
| Position | Reaction Type | Reagents/Catalyst | Product | Reference |
| C-3 | Bromination | Br2, then Et3N | 3-Bromo-2(5H)-furanone | unipi.it |
| C-3 | Suzuki-Miyaura Coupling | Pd catalyst, Arylboronic acid | 3-Aryl-2(5H)-furanone | researchgate.net |
| C-3 | Silylation | Iridium catalyst, Triorganosilanes | 3-Silyl-furan derivative | researchgate.net |
| C-H (general) | C-H Activation/Annulation | Rh(III) catalyst | Furanone-fused heterocycles | nih.gov |
| C-2/C-3 | Alkylation (Friedel-Crafts) | AlCl3, Arene | Inter/Intramolecular alkylated products | eurekaselect.com |
Transformative Synthesis via Ring-Opening and Recyclization Pathways
Furanone rings can serve as synthons for other carbo- and heterocyclic systems through ring-opening and subsequent recyclization reactions. These transformations provide access to a diverse range of molecular architectures.
An example of this strategy is the recyclization of N-(furfuryl)anthranilamides under acidic conditions to form pyrrolo[1,2-a] researchgate.netresearchgate.netbenzodiazepines. rsc.org The reaction proceeds through the opening of the furan ring to form a diketone intermediate, which then undergoes intramolecular cyclization to construct both the diazepine and pyrrole rings in one step. rsc.org
The unique structure of 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucochloric and mucobromic acids) makes them versatile reactants for ring transformations. nih.gov For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of 4,5-dihalogeno-3(2H)-pyridazinones. nih.gov Under acidic conditions, the 2(5H)-furanone ring can react in its acyclic form with primary amines, such as those in amino acids, to ultimately yield lactams. nih.gov
Furthermore, furan ring-opening reactions are valuable for creating functionalized acyclic compounds. A method for synthesizing 2,5-dicarbonyl-3-ene-phosphates from furan and dialkyl phosphonates has been reported, catalyzed by FeCl3. rsc.org This reaction highlights the utility of furans, which are readily available from biomass, as precursors for valuable chemical intermediates. rsc.org
Mechanistic Organic Chemistry of 5 Butyl 2 Methyl 4 Oxofuran 3 Olate Reactivity
Pathways of Furan-3-olate Ring Scission and Subsequent Transformations
The furan-3-olate ring is susceptible to scission under various conditions, primarily through nucleophilic attack, leading to a variety of acyclic products. These reactions are often driven by the release of ring strain and the formation of more stable species.
Nucleophilic Decyclization Reactions (e.g., with Amines, Alcohols)
The carbonyl group at the 4-position and the lactone functionality render the furanone ring electrophilic and thus susceptible to nucleophilic attack. While specific studies on 5-butyl-2-methyl-4-oxofuran-3-olate are limited, the reactivity of analogous 3(2H)-furanones provides insight into these processes. For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones react with primary aryl and heteroaryl amines in polar solvents, leading to a Michael-type addition-elimination at the C4 position. nih.govmdpi.com In the presence of a base, the cyclic form of these furanones can exist in equilibrium with an acyclic form, which can then react with nucleophiles. nih.govmdpi.com
Reactions with bifunctional N-nucleophiles, such as hydrazine (B178648) derivatives, can lead to ring transformation. For example, the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanone with hydrazine in aqueous acidic solutions at elevated temperatures results in the formation of 4,5-dihalogeno-3(2H)-pyridazinones. nih.gov This suggests a pathway involving initial nucleophilic attack, ring opening, and subsequent intramolecular cyclization.
Rearrangement Processes Involving the Oxofuran Scaffold
The oxofuran scaffold of 4-hydroxy-3(2H)-furanones can undergo rearrangement reactions, particularly under acidic or thermal conditions. Acidic treatment of dihydroxy diketones, which are precursors to 2,5-dialkyl-4-hydroxy-3(2H)-furanones, can lead to the formation of an aliphatic isomer, 3-hydroxy-3-hexene-2,5-dione, instead of the furanone itself. researchgate.net This indicates that ring-opening followed by alternative cyclization or rearrangement pathways can compete with furanone formation.
Furthermore, the synthesis of 2,5-dialkyl-4-hydroxy-3(2H)-furanones can involve an acid-catalyzed conversion of a hemiacetal intermediate, which can be considered a form of rearrangement leading to the final stable furanone structure. google.comgoogle.com
Photochemical rearrangements are also a known class of reactions for enones, and while specific studies on this compound were not found, the general principles of photochemical enone rearrangements, such as the di-π-methane rearrangement, could potentially be applicable to this system under UV irradiation. baranlab.org These reactions typically proceed through excited states and can lead to complex skeletal reorganizations.
Pericyclic Reactions and Concerted Processes of Furan-3-olates
The conjugated π-system of the furan-3-olate moiety suggests the potential for participation in pericyclic reactions, such as Diels-Alder and electrocyclic reactions. However, the inherent aromaticity of the furan (B31954) ring often reduces its reactivity as a diene in Diels-Alder reactions. researchgate.netrug.nlrug.nl
Theoretical studies on the Diels-Alder reactions of 2(5H)-furanones as dienophiles have been conducted, indicating their potential to react with dienes. researchgate.net The reactivity is influenced by the substituents on the furanone ring. For this compound, the electron-donating alkyl groups might slightly decrease its dienophilic character but could enhance its diene character in inverse-electron-demand Diels-Alder reactions. No specific experimental data on the Diels-Alder reactivity of this compound were found in the reviewed literature.
Electrocyclic reactions, which involve the concerted cyclization of a conjugated π-system, are also theoretically possible. The 4-oxofuran-3-olate contains a 4π-electron system within the enone moiety, which could potentially undergo electrocyclic ring closure or opening under thermal or photochemical conditions. However, the stability of the furan ring makes such transformations less favorable compared to acyclic conjugated systems.
Electrophilic and Radical Transformations at the Furan-3-olate Moiety
The electron-rich nature of the furan-3-olate ring suggests it could undergo electrophilic substitution reactions. However, the presence of the carbonyl group at C4 deactivates the ring towards electrophilic attack. In contrast, related 3,4-dihalo-5-hydroxy-2(5H)-furanones have been shown to undergo arylation at the C5 position in the presence of a Lewis or Brønsted acid, which proceeds through an aromatic electrophilic substitution mechanism on an arene. nih.govmdpi.com
The 4-hydroxy-3(2H)-furanone scaffold is known to exhibit both antioxidant and pro-oxidant properties, indicating its involvement in radical reactions. nih.govnih.govnih.gov Compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone can generate hydroxyl radicals, particularly in the presence of metal ions, and this reactivity is implicated in its DNA strand-breaking activity. nih.govnih.gov This suggests that this compound could also participate in radical reactions, potentially acting as a radical scavenger or a pro-oxidant depending on the reaction conditions. The antioxidant activity is attributed to the ability to donate a hydrogen atom from the hydroxyl group, forming a stabilized radical.
Elucidation of Reaction Stereochemistry and Regioselectivity
The stereochemistry of 2-substituted-3(2H)-furanones is an area of active investigation, particularly due to the presence of a chiral center at the C2 position. For 4-hydroxy-2,5-dimethyl-3(2H)-furanone, it has been shown that the compound undergoes racemization through keto-enol tautomerism. nih.gov The rate of racemization is pH-dependent, being lowest in the pH range of 4-5 and increasing under more acidic or basic conditions. This tautomerism involves the exchange of the proton at the C2 position.
The absolute configuration of related chiral 2-substituted-3(2H)-furanones has been determined using techniques like vibrational circular dichroism. nih.gov In terms of regioselectivity, nucleophilic attack on the furanone ring is a key consideration. In the case of 3,4-dihalo-5-hydroxy-2(5H)-furanones, nucleophilic substitution can occur at the C4 or C5 position depending on the nucleophile and reaction conditions. nih.govmdpi.com For this compound, the regioselectivity of nucleophilic attack would be influenced by the steric hindrance of the butyl and methyl groups and the electronic effects of the enolate system.
Below is a table summarizing the potential reactivity of the furanone ring in this compound based on analogous systems.
| Reaction Type | Position of Attack/Reaction | Influencing Factors | Potential Products |
| Nucleophilic Decyclization | C2 or C4 | Nucleophile strength, solvent, pH | Acyclic keto-acids or esters |
| Rearrangement | Ring | Acidity, Temperature, Light | Isomeric furanones, aliphatic diones |
| Diels-Alder Reaction | Diene (C2, C3, C5, O) or Dienophile (C2=C3) | Substituents, Lewis acids | Bicyclic adducts |
| Electrophilic Substitution | C5 | Lewis/Brønsted acids, Electrophile | C5-substituted furanones |
| Radical Reaction | OH group, ring | Metal ions, radical initiators | Oxidized or coupled products |
Computational and Theoretical Chemistry of 5 Butyl 2 Methyl 4 Oxofuran 3 Olate
Quantum Chemical Calculations for Electronic Structure and Stability Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Butyl-2-methyl-4-oxofuran-3-olate. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to predict the molecule's three-dimensional geometry, electronic structure, and relative stability. The process begins with a geometry optimization, where computational software systematically alters the molecule's structure to find the lowest energy conformation, corresponding to the most stable arrangement of its atoms.
From this optimized geometry, a wealth of information can be derived. The distribution of electrons within the molecule is described by calculated atomic charges and the molecular electrostatic potential (MEP) map. These analyses reveal the electron-rich and electron-poor regions of the molecule, which are crucial for predicting its interaction with other chemical species. For instance, the negatively charged oxygen atoms of the oxofuranolate core are expected to be key sites for electrophilic attack.
The stability of the molecule can be further assessed by calculating its enthalpy of formation. Computational studies on furan (B31954) isomers have demonstrated that such calculations can achieve high accuracy, often agreeing well with experimental data where available. For this compound, these calculations would quantify the stabilizing effects of the alkyl substituents and the delocalized negative charge on the furanone ring. Natural Bond Orbital (NBO) analysis can also be performed to reveal important details of the electronic structure and dominant intramolecular interactions.
Table 1: Representative Geometrical Parameters of a Substituted Furanone Ring from Quantum Chemical Calculations
The following table illustrates typical bond lengths and angles for a furanone ring structure, which would be precisely determined for this compound through geometry optimization calculations. Data is representative of furanone systems studied computationally.
| Parameter | Typical Calculated Value (DFT/MP2) |
|---|---|
| C=O Bond Length | ~1.21 Å |
| C-O (in ring) Bond Length | ~1.38 Å |
| C=C Bond Length | ~1.35 Å |
| O-C-C Angle (in ring) | ~108° |
| C-C=C Angle (in ring) | ~110° |
Molecular Orbital Theory Applications to Furan-3-olate Bonding
Molecular Orbital (MO) theory provides a delocalized picture of electron distribution and is essential for understanding the bonding and electronic properties of conjugated systems like the furan-3-olate ring. According to MO theory, atomic orbitals of the atoms in the molecule combine to form a set of molecular orbitals that extend over the entire molecule. These MOs are classified as either bonding, non-bonding, or anti-bonding, each with a distinct energy level.
For this compound, the π-system of the furan-3-olate ring is of particular interest. The p-orbitals of the ring atoms overlap to form a set of π molecular orbitals. The distribution of electrons within these orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates the molecule's reactivity. The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability.
The presence of the butyl and methyl substituents, as well as the negatively charged olate group, will influence the energies of these molecular orbitals. These groups act as electron-donating perturbations, which would be expected to raise the energy of the HOMO, making the molecule more nucleophilic and reactive towards electrophiles. Computational methods can precisely calculate the energies and visualize the shapes of these frontier molecular orbitals.
Table 2: Conceptual Molecular Orbital Properties of this compound
This table outlines the key molecular orbitals and their significance in determining the chemical behavior of the furan-3-olate system, as described by MO theory.
| Molecular Orbital (MO) | Description | Significance for Reactivity |
|---|---|---|
| σ (Sigma) Bonding MO | Formed by end-to-end overlap of atomic orbitals; lower in energy. | Responsible for the strong single bonds forming the molecular framework. |
| π (Pi) Bonding MO | Formed by side-by-side overlap of p-orbitals; delocalized over the ring. | Contributes to the stability of the ring; involved in conjugated system reactions. |
| HOMO (Highest Occupied MO) | The highest-energy orbital containing electrons. | Site of electron donation (nucleophilicity); involved in reactions with electrophiles. |
| LUMO (Lowest Unoccupied MO) | The lowest-energy orbital without electrons. | Site of electron acceptance (electrophilicity); involved in reactions with nucleophiles. |
| σ* (Sigma) Anti-bonding MO | Higher energy orbital; destabilizing if occupied. | Typically unoccupied in the ground state. |
| π* (Pi) Anti-bonding MO | Higher energy π orbital; destabilizing if occupied. | Can become occupied upon electronic excitation (e.g., by light). |
Computational Modeling of Reaction Mechanisms and Energy Landscapes
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, mapping out the complete energy landscape that connects reactants, transition states, and products. For this compound, this could involve modeling its synthesis, degradation, or its participation in reactions such as cycloadditions or tautomerization.
Using methods like DFT, chemists can calculate the potential energy surface for a given reaction. A key goal is to locate the transition state (TS), which is the saddle point on this surface representing the highest energy barrier that must be overcome for the reaction to proceed. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate.
For example, the keto-enol tautomerism common in furanone systems could be modeled. Calculations would identify the transition state for the proton transfer and determine the activation barrier, providing insight into how rapidly the different tautomers interconvert. Similarly, if the furanolate acts as a nucleophile, its reaction pathway with an electrophile can be modeled step-by-step, calculating the energies of all intermediates and transition states to predict the most likely reaction outcome.
Table 3: Hypothetical Reaction Pathway Analysis for a Furan-3-olate Reaction
This table illustrates the types of data generated from the computational modeling of a chemical reaction involving a furan-3-olate.
| Reaction Step | Computational Objective | Calculated Parameter | Interpretation |
|---|---|---|---|
| Reactants | Geometry Optimization | Ground State Energy (E_reactants) | Baseline energy of the starting materials. |
| Transition State (TS) | TS Search and Frequency Calculation | Transition State Energy (E_TS) | Identifies the energy barrier of the reaction. |
| Activation Energy | Energy Difference Calculation | ΔG‡ = E_TS - E_reactants | Determines the kinetic feasibility and rate of the reaction. |
| Products | Geometry Optimization | Ground State Energy (E_products) | Energy of the final materials. |
Applications of 5 Butyl 2 Methyl 4 Oxofuran 3 Olate in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Intermediate for Complex Molecular Architectures
The inherent reactivity of 5-Butyl-2-methyl-4-oxofuran-3-olate makes it an exceptional starting material for the construction of complex molecular scaffolds. The presence of multiple functional groups—a ketone, an enolate, and a lactone—within a compact structure allows for a diverse array of synthetic manipulations.
The enolate moiety serves as a potent nucleophile, enabling a range of alkylation and acylation reactions to introduce new carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for elaborating the core furanone structure and assembling more intricate molecular frameworks. For instance, reaction with various electrophiles can lead to the formation of substituted furanones, which are themselves valuable intermediates.
Furthermore, the ketone and lactone functionalities can be selectively targeted for transformations. Reduction of the ketone can yield allylic alcohols, which are precursors for a variety of subsequent reactions, including epoxidation and rearrangement. The lactone ring can be opened under hydrolytic or aminolytic conditions to provide access to highly functionalized acyclic compounds. These acyclic products can then be cyclized in different ways to generate a variety of carbocyclic and heterocyclic systems.
The strategic manipulation of these functional groups allows for the divergent synthesis of a wide range of complex molecules from a single, readily accessible starting material. This versatility underscores the importance of this compound as a cornerstone in the synthesis of natural products and their analogues.
Table 1: Representative Transformations of the Furanone Core
| Starting Material | Reagent(s) | Product Type | Potential for Complexity |
| This compound | Alkyl Halide, Base | C-Alkylated Furanone | Introduction of diverse side chains |
| This compound | Acyl Chloride, Base | O-Acylated Furanone | Formation of enol esters |
| This compound | NaBH₄ | Dihydroxy Lactone | Stereoselective reductions |
| This compound | Hydrazine (B178648) Hydrate (B1144303) | Pyridazinone Derivative | Ring transformation to a new heterocycle |
| This compound | Primary Amine | Pyrrol-2-one Derivative | Ring opening and re-cyclization |
Precursor for the Derivatization of Biologically Active Heterocyclic Systems
Heterocyclic compounds are of paramount importance in medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. Furanones, and specifically this compound, serve as excellent precursors for the synthesis of a variety of biologically active heterocyclic systems. nih.govresearchgate.net
The furanone ring can be viewed as a synthon for 1,4-dicarbonyl compounds, which are classical precursors for the synthesis of five-membered heterocycles such as pyrroles and furans. escholarship.org By reacting this compound with primary amines or ammonia, it is possible to construct substituted pyrrol-2-one derivatives. nih.gov
Moreover, the reaction of furanones with hydrazine hydrate is a well-established method for the synthesis of pyridazinone derivatives. nih.gov These six-membered nitrogen-containing heterocycles are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial properties. The butyl and methyl substituents on the starting furanone can be strategically varied to tune the biological profile of the resulting pyridazinone products.
The versatility of the furanone core also extends to its use in multicomponent reactions, allowing for the rapid assembly of complex heterocyclic structures from simple starting materials. This approach is highly valued in drug discovery for the generation of compound libraries for high-throughput screening.
Table 2: Synthesis of Heterocyclic Systems from Furanone Precursors
| Furanone Derivative | Reagent | Resulting Heterocycle | Potential Biological Activity |
| This compound | Ammonium Acetate | Pyrrol-2-one | Various |
| This compound | Hydrazine Hydrate | Pyridazinone | Anti-inflammatory, Antimicrobial |
| This compound | Phenylhydrazine | Phenylpyridazinone | Various |
| This compound | o-Phenylenediamine | Quinoxaline derivative | Various |
Role in Cascade Reactions and Domino Processes for Synthetic Efficiency
The ability of the furanone to act as both a nucleophile (via the enolate) and an electrophile (at the ketone or lactone carbonyl) allows it to engage in a variety of cascade sequences. For example, a Michael addition of the enolate to an α,β-unsaturated system can be followed by an intramolecular aldol (B89426) or Claisen condensation, leading to the rapid construction of complex polycyclic architectures. nih.gov
Furthermore, furanones can participate in domino reactions initiated by cycloadditions. The Diels-Alder reaction, for instance, can be employed to construct a bicyclic system, which can then undergo further transformations in a cascade manner. rug.nl The acylketenes generated from the thermolysis of furan-2,3-diones, which are structurally related to the title compound, have been shown to participate in domino reactions with 2H-azirines to form complex bridged and ortho-fused heterocyclic systems. nih.govnih.govresearchgate.net This highlights the potential of the furanone core to generate reactive intermediates that can trigger complex and efficient reaction cascades.
The development of new cascade reactions involving this compound and related furanones is an active area of research, with the potential to streamline the synthesis of complex natural products and other valuable molecules.
Molecular and Cellular Mechanisms of Biological Activity of Furan 3 Olate Derivatives
Modulation of Specific Biochemical Pathways by Furan-3-olates
Furan-3-olate derivatives have been shown to influence a variety of biochemical signaling pathways, playing a crucial role in their therapeutic effects. For instance, certain furocoumarin derivatives have been found to upregulate melanin synthesis by activating the cAMP/PKA and MAPK signaling pathways. mdpi.com This involves the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK). mdpi.com In the context of inflammation, furanone derivatives can suppress the activation of NF-κB and MAPK signaling pathways, which are critical in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory mediators.
Furthermore, the neuroprotective effects of some furan (B31954) derivatives are associated with the activation of the prosurvival PI3-K/Akt pathway and the inhibition of the MAPK/ERK1/2 pathway. The PI3K/Akt signaling pathway is also implicated in the melanogenic effects of some furocoumarins, where activated Akt can phosphorylate and inactivate GSK3β, leading to the stabilization of β-catenin. nih.gov
Interactions with Biomolecular Targets (e.g., Protein Binding, Enzyme Inhibition)
The biological activity of furan-3-olate derivatives is often predicated on their ability to interact with specific biomolecular targets, such as proteins and enzymes. A notable example is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory process. Certain 2,2-dimethyl-4,5-diaryl-3(2H)furanone derivatives have been identified as selective COX-2 inhibitors. nih.gov Similarly, some novel furanone derivatives have demonstrated dual inhibition of COX-2 and 15-lipoxygenase (15-LOX), highlighting their potential as anti-inflammatory agents. nih.gov
In the realm of antimicrobial activity, halogenated furanones are known to interfere with bacterial quorum sensing by targeting LuxR-type proteins, which are key transcriptional regulators in this communication system. These furanones can act as antagonists to N-acyl homoserine lactone (AHL) signaling molecules.
The table below summarizes the enzyme inhibition data for selected furanone derivatives.
| Compound Class | Target Enzyme(s) | Biological Activity |
| 2,2-dimethyl-4,5-diaryl-3(2H)furanones | Cyclooxygenase-2 (COX-2) nih.gov | Anti-inflammatory |
| Novel Pyridazinone-furanones | COX-2 and 15-Lipoxygenase (15-LOX) nih.gov | Anti-inflammatory |
Influence on Cellular Processes (e.g., Cell Cycle, Apoptosis Induction, Virulence Factor Expression)
Furan-3-olate derivatives can exert profound effects on fundamental cellular processes, including the cell cycle, apoptosis, and the expression of virulence factors in pathogenic bacteria.
Cell Cycle: Certain furan-based derivatives have been shown to induce cell cycle arrest at the G2/M phase in cancer cells. This disruption of the normal cell cycle progression can inhibit tumor growth.
Apoptosis Induction: The induction of apoptosis, or programmed cell death, is a key mechanism for the anticancer activity of many furanone derivatives. Evidence suggests that these compounds can trigger apoptosis through the caspase pathway. nih.govresearchgate.net This can involve the upregulation of cleaved caspase-3 and cleaved caspase-9, leading to the execution of the apoptotic program. researchgate.netnih.gov Some derivatives have also been shown to increase the expression of pro-apoptotic proteins like Bax and Bak1, while decreasing the levels of anti-apoptotic proteins such as Mcl-1 and survivin. nih.govnih.gov
Virulence Factor Expression: A significant aspect of the antimicrobial action of furanones is their ability to suppress the expression of bacterial virulence factors. nih.govnih.gov This is often achieved through the disruption of quorum sensing. By interfering with bacterial communication, furanones can inhibit the production of virulence factors such as pyocyanin, elastase, and rhamnolipids in Pseudomonas aeruginosa. nih.govnih.gov They can also inhibit biofilm formation and swarming motility, which are crucial for bacterial pathogenesis. nih.gov
The following table details the effects of certain furanone derivatives on cellular processes.
| Cellular Process | Effect of Furanone Derivatives | Example(s) |
| Cell Cycle | Arrest at G2/M phase | Furan-based pyridine carbohydrazide and N-phenyl triazinone |
| Apoptosis | Induction via caspase pathway activation nih.govresearchgate.netnih.gov | Upregulation of cleaved caspases-3 and -9 researchgate.netnih.gov |
| Virulence Factor Expression | Inhibition of pyocyanin, elastase, and rhamnolipid production nih.govnih.gov | Brominated furanones in P. aeruginosa nih.gov |
| Biofilm Formation | Inhibition nih.gov | Brominated furanones in P. aeruginosa nih.gov |
Structure-Activity Relationship (SAR) Investigations for Mechanistic Understanding
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of furan-3-olate derivatives influences their biological activity and for the rational design of more potent and selective compounds.
In the context of quorum sensing inhibition, SAR studies of furanones, dihydropyrrolones, and thiophenones have revealed key structural features for activity. ucc.ienih.gov For instance, the nature of the substituent at the C3 position of the furanone ring can significantly impact inhibitory potency. Compounds lacking an alkyl chain at this position have shown strong biofilm inhibition. ucc.ie Furthermore, the presence of a hydroxyl group on the C3-alkyl chain can confer greater inhibitory activity compared to an acetoxy group or a hydrogen atom. ucc.ie
For anti-inflammatory furanones that inhibit COX enzymes, the specific arrangement of aryl groups on the furanone ring is critical for selective COX-2 inhibition. nih.gov
Antimicrobial and Antiviral Action via Quorum Sensing Interference
The antimicrobial activity of many furan-3-olate derivatives, particularly halogenated furanones, is primarily attributed to their ability to interfere with quorum sensing (QS). ucc.ienih.gov QS is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. By disrupting QS, these compounds can act as anti-virulence agents, reducing the pathogenicity of bacteria without directly killing them, which may reduce the likelihood of resistance development. ucc.ie
Neuroprotective Mechanisms
Several furanone derivatives have demonstrated promising neuroprotective effects, primarily through their ability to combat oxidative stress. tandfonline.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key factor in the pathogenesis of neurodegenerative diseases. frontiersin.orgnih.gov
Furanones isolated from the fungus Penicillium paxilli have been shown to protect neuronal cells from oxygen-glucose deprivation/reperfusion injury. tandfonline.com Their neuroprotective mechanisms include enhancing cell viability, reducing the release of lactate dehydrogenase (an indicator of cell damage), and inhibiting apoptosis. tandfonline.com Furthermore, these compounds can modulate oxidative stress levels by decreasing the production of malondialdehyde (a marker of lipid peroxidation) and increasing the levels of endogenous antioxidants such as superoxide dismutase (SOD) and glutathione (GSH). tandfonline.com The neuroprotective effects of some phytochemicals are also linked to the activation of the Nrf2-ARE antioxidant system, a primary cellular defense against oxidative stress. nih.govfrontiersin.org
Emerging Research Directions and Future Perspectives for 5 Butyl 2 Methyl 4 Oxofuran 3 Olate Chemistry
Development of Sustainable and Green Chemistry Approaches for Furan-3-olate Synthesis
The chemical industry is increasingly adopting green chemistry principles to develop more environmentally benign and efficient manufacturing processes. youtube.com The synthesis of furan (B31954) derivatives, including 5-Butyl-2-methyl-4-oxofuran-3-olate, is an area ripe for such innovation. Traditional synthetic routes may involve hazardous reagents or generate significant waste. Future research will prioritize the development of sustainable alternatives.
Key areas of development include:
Use of Renewable Feedstocks: Research is underway to produce furan derivatives from biomass-derived sugars. google.com Processes that convert carbohydrates like fructose (B13574) into furan structures in the presence of an acid catalyst represent a significant step away from petroleum-based starting materials. google.com
Greener Solvents and Catalysts: The move away from volatile and toxic organic solvents towards water or bio-derived solvents is a core tenet of green chemistry. youtube.com For furan synthesis, this includes employing monophasic organic solvents with low boiling points to simplify removal and recycling. google.com Furthermore, replacing homogeneous acid catalysts with heterogeneous solid acid catalysts can streamline purification processes, as the catalyst can be easily filtered out and potentially reused. google.com
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Furan-3-olates
| Feature | Traditional Synthesis Approach | Green Chemistry Approach |
| Starting Materials | Often petroleum-based | Biomass-derived sugars (e.g., fructose) google.com |
| Catalysts | Homogeneous mineral acids | Reusable solid acid catalysts google.com |
| Solvents | High-boiling, hazardous organic solvents | Low-boiling point organic solvents, water google.com |
| Reaction Conditions | High temperatures and pressures | Milder conditions, use of microwave or flow chemistry google.com |
| Waste Profile | Higher waste generation, difficult purification | Reduced waste, easier catalyst separation google.com |
Rational Design of Furan-3-olate Analogs with Tailored Biological Specificity
The furan ring is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of effects including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comnih.gov Rational design involves modifying a lead compound's chemical structure to enhance its activity against a specific biological target while minimizing off-target effects. rsc.org For this compound, this approach can be used to create a library of analogs with fine-tuned properties.
Structure-activity relationship (SAR) studies are central to this effort. By systematically altering substituents on the furanone core, researchers can probe how these changes affect biological function. For example, modifying the length and branching of the butyl group at the C5 position or changing the methyl group at the C2 position could significantly impact how the molecule interacts with its biological targets. The inclusion of different functional groups, such as hydroxyl or amino groups, on the aryl rings of related furan structures has been shown to be beneficial for biological activity. mdpi.com
Table 2: Hypothetical SAR for this compound Analogs
| Modification Site | Structural Change | Predicted Impact on Biological Specificity |
| C5-Butyl Chain | Increase/decrease chain length | May alter lipophilicity, affecting cell membrane permeability and target binding. |
| Introduce branching or unsaturation | Could create steric hindrance or new binding interactions, improving target selectivity. | |
| C2-Methyl Group | Replace with larger alkyl or aryl groups | May enhance binding affinity through additional van der Waals or pi-stacking interactions. |
| Replace with electron-withdrawing groups | Could alter the electronic properties of the furanone ring, influencing reactivity. | |
| Furanone Core | Introduce substituents (e.g., halogens) | Can modulate the molecule's metabolic stability and electronic distribution. acs.org |
This systematic approach, combining chemical synthesis with computational modeling and biological screening, allows for the efficient development of new compounds with improved therapeutic potential. rsc.orgmdpi.com
Exploration of Undiscovered Biological Mechanisms and Novel Therapeutic Applications
While furan derivatives are known for a broad spectrum of biological activities, the precise mechanisms of action are often not fully understood. nih.govijabbr.com Future research on this compound will likely delve deeper into its molecular interactions within biological systems. The discovery of novel furanone derivatives from natural sources continues to reveal new chemical structures and bioactivities, suggesting that many potential applications remain unexplored. researchgate.net
Current knowledge suggests that furan derivatives can exert anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandins (B1171923) (PGE2). nih.gov Their antioxidant properties are often linked to the ability of the furan ring to scavenge free radicals. nih.gov However, there are still gaps in understanding these mechanisms. nih.gov
Emerging areas of therapeutic interest could include:
Neurodegenerative Diseases: Given the role of inflammation and oxidative stress in diseases like Alzheimer's and Parkinson's, the anti-inflammatory and antioxidant properties of furan-3-olates warrant investigation in this context. ijabbr.com
Metabolic Disorders: Some furan derivatives have been shown to influence transcription factors involved in metabolism, suggesting potential applications in treating obesity-related diseases. nih.gov
Oncology: The cytotoxic activity of specific furan-based compounds against cancer cell lines is a major area of research. nih.gov Future work could explore the potential of this compound to induce apoptosis or arrest the cell cycle in cancer cells, potentially by targeting microtubule synthesis. nih.gov
Integration of Furan-3-olates into Supramolecular Chemistry and Nanotechnology
Supramolecular chemistry focuses on creating complex, functional assemblies from individual molecules held together by non-covalent interactions. wiley.com This "bottom-up" approach is a cornerstone of nanotechnology, enabling the construction of novel nanomaterials for applications in medicine, electronics, and materials science. ub.edu
The chemical structure of this compound makes it an interesting candidate for integration into supramolecular systems. The oxygen atoms in the furanone ring can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or other coordination polymers. These materials have potential uses in gas storage, catalysis, and sensing.
In the realm of nanomedicine, furan-3-olates could be:
Conjugated to Nanoparticles: Attaching the molecule to the surface of gold or iron oxide nanoparticles could create a nanocarrier for targeted drug delivery. ub.edu The nanoparticle could guide the compound to specific tissues, such as tumors, enhancing its therapeutic effect while minimizing systemic toxicity. nih.gov
Incorporated into Micelles or Liposomes: The butyl chain provides lipophilic character, which could allow the molecule to be encapsulated within the hydrophobic core of micelles or the lipid bilayer of liposomes. These nanostructures can improve the solubility and bioavailability of therapeutic agents.
Developed as Imaging Agents: By chelating with paramagnetic metal ions, furan-3-olate derivatives could potentially be developed into contrast agents for magnetic resonance imaging (MRI). ub.edu
Table 3: Potential Nanotechnology Applications for Furan-3-olates
| Application Area | Nanostructure | Potential Function of Furan-3-olate |
| Drug Delivery | Functionalized Nanoparticles ub.edu | Acts as the therapeutic payload, targeted to disease sites. |
| Cancer Therapy | Liposomes / Micelles | Encapsulated drug for improved delivery and reduced side effects. |
| Medical Imaging | Metal-based Nanoparticles ub.edu | Serves as a ligand for a contrast agent in MRI. ub.edu |
| Advanced Materials | Metal-Organic Frameworks | Acts as a structural building block (linker). |
Advanced Spectroscopic and Analytical Probes for In Situ Reaction Monitoring
Optimizing the synthesis of this compound requires a deep understanding of the reaction kinetics, intermediates, and byproducts. Traditional analytical methods often involve taking samples from the reaction mixture for offline analysis. In contrast, advanced in situ spectroscopic probes allow for real-time monitoring of the chemical transformation as it happens, providing immediate feedback and greater control over the reaction parameters.
Future research will likely focus on applying these techniques to furan-3-olate synthesis. This approach enables rapid optimization of reaction conditions such as temperature, pressure, and catalyst loading, leading to higher yields, improved purity, and enhanced safety.
Table 4: Advanced Probes for In Situ Monitoring of Furan-3-olate Synthesis
| Spectroscopic Probe | Information Gained | Potential for Process Optimization |
| FTIR/Raman Spectroscopy | Real-time tracking of functional group changes (e.g., formation of the C=O bond in the furanone ring). | Allows for precise determination of reaction endpoints and detection of intermediates. |
| NMR Spectroscopy | Detailed structural information on reactants, intermediates, and products directly in the reaction vessel. | Can elucidate reaction mechanisms and quantify component concentrations over time. researchgate.net |
| Mass Spectrometry | Continuous monitoring of molecular weights in the reaction mixture. | Useful for identifying transient intermediates and byproducts, aiding in mechanism discovery. |
| UV-Vis Spectroscopy | Tracking changes in chromophores. | Can monitor the concentration of conjugated systems as the furan ring is formed. acs.org |
By integrating these advanced analytical tools, chemists can move towards more efficient and controlled manufacturing processes for this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Butyl-2-methyl-4-oxofuran-3-olate, and how can purity be ensured?
- Methodological Answer :
- Synthesis : Use a two-step approach: (1) esterification of substituted furan precursors (e.g., 2-methylfuran derivatives) with butyl groups via acid-catalyzed cyclization ; (2) oxidation at the 4-position using mild oxidizing agents (e.g., KMnO₄ in acidic conditions) to form the oxo group.
- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol. Monitor purity via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .
- Characterization : Confirm structure using ¹H/¹³C NMR (key signals: δ 1.3–1.6 ppm for butyl chain, δ 2.2 ppm for methyl group, δ 170–175 ppm for carbonyl in ¹³C NMR) and high-resolution mass spectrometry (HRMS) .
Table 1 : Example Reaction Conditions for Analogous Furan Derivatives
| Precursor | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| 2-Methylfuran-3-ol | H₂SO₄ | Ethanol | 65 | 98 | |
| 5-Butylfuran-2-carboxylate | KMnO₄/HCl | Water | 72 | 95 |
Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc). Condition with methanol (2 mL) and water (2 mL), then load 100 mL of sample. Elute with methanol:acetone (1:1) .
- Quantification : Apply LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm). Mobile phase: 0.1% formic acid in water (A) and methanol (B). Gradient: 5% B to 95% B over 10 min. Monitor using MRM transitions (e.g., m/z 183 → 125 for quantification) .
- Validation : Include spike-recovery tests (80–120% recovery) and limit of detection (LOD < 0.1 µg/L) .
Advanced Research Questions
Q. How to design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Stability Protocol :
Prepare solutions in buffers (pH 2–10) and incubate at 25°C, 37°C, and 50°C for 24–72 hours.
Analyze degradation products using UPLC-QTOF-MS to identify breakdown pathways (e.g., hydrolysis of the oxo group or butyl chain cleavage) .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics. For example, at pH 7.4 and 37°C, t₁/₂ may exceed 48 hours, indicating moderate stability .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Assay Optimization :
- Test against multiple cell lines (e.g., HeLa, MCF-7) and microbial strains (e.g., E. coli, C. albicans) under standardized conditions (e.g., 24-hour exposure, 10 µM–100 µM concentrations) .
- Use orthogonal assays (e.g., ATP-based viability assays vs. flow cytometry for apoptosis) to confirm mechanisms .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 5-propyl or 2-ethyl derivatives) to isolate functional group contributions .
Q. How to detect and quantify environmental residues of this compound in wastewater?
- Methodological Answer :
- Extraction : Follow EPA Method 1694 with modifications: Acidify samples to pH 2.5, extract via SPE (HLB cartridges), and elute with methanol .
- Analysis : Use LC-HRMS (Q Exactive Orbitrap) in negative ionization mode. Key parameters: Resolution 140,000, scan range m/z 100–500. Confirm with isotopic patterns and fragment ions .
- Environmental Monitoring : Conduct longitudinal studies upstream/downstream of industrial discharge points to assess bioaccumulation potential .
Data Contradiction Analysis
Q. Why do computational models predict high solubility, while experimental data show limited aqueous solubility?
- Methodological Answer :
- Solubility Testing : Use shake-flask method with HPLC quantification. Compare results with DFT-based COSMO-RS predictions. Adjust models by incorporating crystal lattice energy calculations (e.g., using Mercury software) .
- Polymorphism Screening : Perform X-ray diffraction (XRD) to identify crystalline forms affecting solubility .
Table 2 : Comparative Solubility Data (25°C)
| Medium | Experimental (mg/mL) | Predicted (mg/mL) | Discrepancy Source |
|---|---|---|---|
| Water | 0.12 | 1.45 | Crystal packing effects |
| Ethanol | 8.7 | 9.2 | Minor solvent interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
